molecular formula C16H20 B13145921 5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene

5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene

Cat. No.: B13145921
M. Wt: 212.33 g/mol
InChI Key: VYYBNGLSONWPOQ-UHFFFAOYSA-N
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Description

5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with phenyl and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene typically involves the cycloaddition of appropriate dienes and dienophiles. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclohexadiene ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions tailored to industrial settings would be crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces saturated hydrocarbons .

Scientific Research Applications

5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which 5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the functional groups present and the nature of the interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,6,6-Tetramethyl-2-phenylcyclohexa-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of phenyl and tetramethyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

5,5,6,6-tetramethyl-2-phenylcyclohexa-1,3-diene

InChI

InChI=1S/C16H20/c1-15(2)11-10-14(12-16(15,3)4)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

VYYBNGLSONWPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=CC1(C)C)C2=CC=CC=C2)C

Origin of Product

United States

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